trans-4-Amino-1-isopropyl-3-pyrrolidinol dihydrochloride

Description

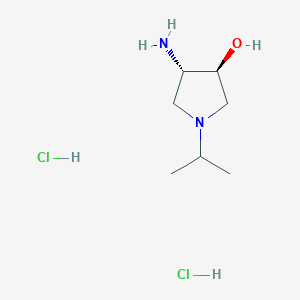

trans-4-Amino-1-isopropyl-3-pyrrolidinol dihydrochloride is a pyrrolidine-derived compound featuring an amino group at the 4-position, an isopropyl substituent at the 1-position, and a hydroxyl group at the 3-position, with two hydrochloride counterions. This analysis focuses on comparisons with structurally or functionally related dihydrochloride salts documented in authoritative sources.

Properties

IUPAC Name |

(3S,4S)-4-amino-1-propan-2-ylpyrrolidin-3-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.2ClH/c1-5(2)9-3-6(8)7(10)4-9;;/h5-7,10H,3-4,8H2,1-2H3;2*1H/t6-,7-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMFUOZROXMDCW-JFYKYWLVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CC(C(C1)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C[C@@H]([C@H](C1)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Amino-1-isopropyl-3-pyrrolidinol dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. The exact synthetic route can vary, but it generally includes steps such as:

Formation of the Pyrrolidinol Ring: This can be achieved through cyclization reactions involving suitable precursors.

Introduction of the Isopropyl Group: This step often involves alkylation reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process typically includes:

Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

Purification Steps: Such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.

Reduction: Reduction reactions can lead to the formation of various reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Nucleophiles: Such as amines or alkoxides for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of trans-4-Amino-1-isopropyl-3-pyrrolidinol dihydrochloride is C₇H₁₆N₂O·2ClH. It features an amino group, an isopropyl group, and a pyrrolidinol moiety, which contribute to its unique reactivity and biological activity. The compound exists as a solid and is known for its ability to undergo nucleophilic substitution reactions due to the presence of the hydroxyl group and the piperidinyl nitrogen .

Chemistry

- Building Block for Organic Synthesis : this compound serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows it to be used in developing new synthetic methodologies and complex molecules in medicinal chemistry .

Biology

- Biological Activity Studies : The compound has been studied for its potential biological activities, particularly in understanding the structure-activity relationships of piperidine derivatives. It aids in elucidating the mechanisms of action of related compounds.

Medicine

- Therapeutic Applications : Research indicates that this compound may have therapeutic properties. It is being investigated for its role as an active ingredient in drug formulations aimed at treating conditions like anxiety and depression by modulating neurotransmitter systems .

Industry

- Production of Specialty Chemicals : In industrial settings, this compound is utilized in producing specialty chemicals and advanced materials due to its unique chemical properties. Its application extends to the synthesis of various advanced materials used in pharmaceuticals and other sectors .

Case Study 1: Neuropharmacological Effects

Research has demonstrated that this compound exhibits significant effects on central nervous system functions. Studies have shown its potential in regulating blood pressure and influencing mood disorders through its interactions with serotonin receptors .

Case Study 2: Synthesis of Biologically Active Molecules

In a study focused on synthesizing new piperidine derivatives, this compound was utilized as a starting material. The resulting compounds exhibited varying degrees of biological activity, showcasing the compound's utility as a versatile building block in drug development .

Mechanism of Action

The mechanism of action of trans-4-Amino-1-isopropyl-3-pyrrolidinol dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

- Structural Influence on Function : Cyclic dihydrochlorides (e.g., target compound) may exhibit enhanced stereochemical control compared to linear analogs (e.g., trientine) in synthetic or pharmaceutical contexts.

- Gaps in Data: Direct pharmacological or industrial data for this compound are absent in the provided evidence, necessitating further study.

Biological Activity

trans-4-Amino-1-isopropyl-3-pyrrolidinol dihydrochloride is a chemical compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Overview of the Compound

This compound belongs to the class of piperidine derivatives, which are known for their significant roles in medicinal chemistry. The compound features a piperidine ring and a pyrrolidinol moiety, making it a valuable intermediate in organic synthesis and drug development.

The biological activity of this compound is primarily attributed to its ability to act as a ligand. It binds to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the context of its application .

Anticancer Activity

Research has indicated that pyrrolidine derivatives, including this compound, exhibit promising anticancer properties. For instance, compounds derived from this structure have been screened against various cancer cell lines, showing significant inhibition of cell proliferation. In vitro studies have demonstrated IC50 values in the low micromolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231 .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 0.87 - 12.91 | Induces apoptosis |

| This compound | MDA-MB-231 | 1.75 - 9.46 | Cell cycle arrest at G2/M phase |

Neuroprotective Effects

Studies have also suggested neuroprotective effects associated with this compound. It has been investigated for its potential in treating neurodegenerative diseases by modulating neurotransmitter systems and protecting neurons from oxidative stress .

Case Studies

- In Vitro Anticancer Study : A study evaluated the cytotoxic effects of this compound on MCF-7 cells. Results showed an increase in caspase 9 levels, indicating activation of the apoptotic pathway, with a significant reduction in cell viability at concentrations above 5 µM.

- Neuroprotection in Animal Models : In rodent models of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced markers of oxidative stress compared to control groups .

Applications in Drug Development

Due to its diverse biological activities, this compound is being explored as a potential lead compound for developing new therapeutics targeting cancer and neurodegenerative disorders. Its role as an intermediate in synthesizing biologically active molecules further enhances its significance in medicinal chemistry.

Q & A

Basic Research Questions

Q. What analytical techniques are critical for characterizing the purity and stereochemistry of trans-4-Amino-1-isopropyl-3-pyrrolidinol dihydrochloride?

- Methodology : Use HPLC with chiral columns and polarimetric analysis to confirm stereochemical integrity. Validate purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

- Data Contradictions : Discrepancies in melting points or spectral data may indicate residual solvents or diastereomeric impurities. Cross-reference with X-ray crystallography for definitive stereochemical assignment .

Q. How can researchers optimize the synthesis of dihydrochloride salts to enhance yield and stability?

- Methodology : Employ counterion exchange protocols (e.g., HCl gas bubbling in anhydrous ethanol). Monitor pH during salt formation to avoid over-acidification, which may degrade the amine backbone .

- Advanced Tip : Use thermogravimetric analysis (TGA) to assess hygroscopicity and stability under varying humidity conditions .

Advanced Research Questions

Q. What in vitro models are suitable for evaluating the biological activity of this compound?

- Methodology : Prioritize cell-based assays (e.g., HEK-293 or primary neuronal cultures) to study receptor binding or enzyme inhibition. Validate results with orthogonal assays (e.g., SPR for binding kinetics or patch-clamp electrophysiology for ion channel modulation) .

- Data Contradictions : Inconsistent IC₅₀ values across assays may arise from solubility issues. Use DMSO-free buffers or cyclodextrin-based solubilization to mitigate artifacts .

Q. How can computational chemistry guide the structural optimization of this compound for target selectivity?

- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against protein targets (e.g., GPCRs or kinases). Validate predictions with free-energy perturbation (FEP) calculations to rank binding affinities .

- Advanced Tip : Pair MD simulations with experimental SAR data to refine electrostatic and steric parameters for the isopropyl-pyrrolidinol moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.